2-(4-(2-Methylpropyl)phenyl)ethanol

Vue d'ensemble

Description

“2-(4-(2-Methylpropyl)phenyl)ethanol” is also known as Ibuprofen Impurity Q . It belongs to the API family of Ibuprofen . It is used in the pharmaceutical industry and falls under the categories of Non-steroidal anti-inflammatory drugs (NSAIDs), Respiratory drugs, Cardiac drugs and beta blockers, Impurity standards, and Analgesics .

Molecular Structure Analysis

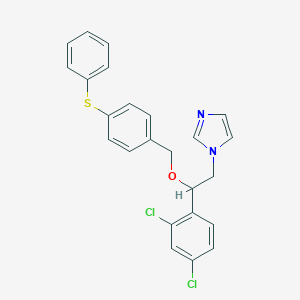

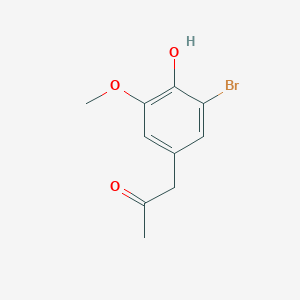

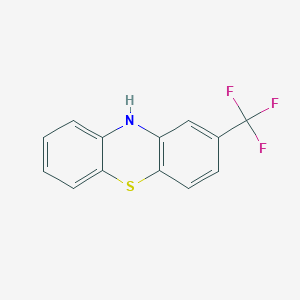

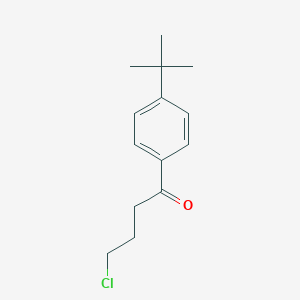

The molecular formula of “2-(4-(2-Methylpropyl)phenyl)ethanol” is C12 H18 O . The molecular weight is 178.27 .Applications De Recherche Scientifique

Pharmaceutical Research and Development

2-(4-(2-Methylpropyl)phenyl)ethanol: is primarily recognized as an impurity of ibuprofen . In pharmaceutical research, it serves as a reference standard for ensuring the quality and purity of ibuprofen batches. Its role is crucial in the analytical testing phase, where it helps in identifying and quantifying this specific impurity within ibuprofen samples. This ensures that the final pharmaceutical product is safe for consumer use and meets regulatory standards.

Analytical Chemistry

In analytical chemistry, 2-(4-(2-Methylpropyl)phenyl)ethanol is used as a certified reference material (CRM) for calibration and method validation . CRMs are essential for the development of accurate and reliable analytical methods, which are used for the quantification of drug substances and impurities. The compound’s well-defined purity allows it to serve as a benchmark for instrument calibration, contributing to the precision of analytical results.

Clinical Research

Within clinical research, 2-(4-(2-Methylpropyl)phenyl)ethanol aids in the study of ibuprofen’s pharmacokinetics and metabolism . By understanding how this impurity behaves in the body, researchers can gain insights into the metabolic pathways of ibuprofen, potentially leading to the development of more effective and safer anti-inflammatory drugs.

Industrial Applications

Though not directly used in industrial processes, 2-(4-(2-Methylpropyl)phenyl)ethanol plays a supportive role in the quality control of ibuprofen manufacturing . Its presence and quantity can affect the synthesis and production of ibuprofen, making it a critical factor in the industrial production of this widely-used medication.

Environmental Science

The study of pharmaceutical impurities like 2-(4-(2-Methylpropyl)phenyl)ethanol is important in environmental science for assessing the impact of pharmaceutical waste on ecosystems . Research in this field can lead to better waste management practices and treatment methods to prevent contamination of water bodies and soil.

Biochemistry

In biochemistry, 2-(4-(2-Methylpropyl)phenyl)ethanol can be used to study the interaction of drugs with biological systems . As an impurity of ibuprofen, understanding its biochemical behavior can provide insights into the drug’s efficacy and potential side effects, which is vital for drug safety and effectiveness.

Propriétés

IUPAC Name |

2-[4-(2-methylpropyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-10(2)9-12-5-3-11(4-6-12)7-8-13/h3-6,10,13H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKUDUSUCXBKIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189599 | |

| Record name | 2-(4-(2-Methylpropyl)phenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-Methylpropyl)phenyl]ethanol | |

CAS RN |

36039-35-7 | |

| Record name | 2-(4-(2-Methylpropyl)phenyl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036039357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-69112 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-(2-Methylpropyl)phenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-(2-METHYLPROPYL)PHENYL)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3HYT5801E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

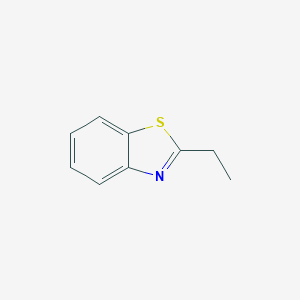

![2-Ethylbenzo[d]thiazol-6-amine](/img/structure/B42387.png)

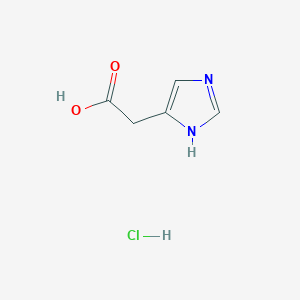

![2-(4-Oxocyclohexanecarbonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B42409.png)